Isoxazole-4-carbaldehyde

Synthetic Methodology Oxidation Yield Optimization

Isoxazole-4-carbaldehyde (CAS 65373-53-7) is a five-membered heterocyclic compound containing an aldehyde functional group at the 4-position of the isoxazole ring. It is primarily valued as a versatile intermediate in organic synthesis, particularly in medicinal and agrochemical research, due to its unique electronic properties and capacity for regioselective derivatization.

Molecular Formula C4H3NO2
Molecular Weight 97.07 g/mol
CAS No. 65373-53-7
Cat. No. B1288839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole-4-carbaldehyde
CAS65373-53-7
Molecular FormulaC4H3NO2
Molecular Weight97.07 g/mol
Structural Identifiers
SMILESC1=C(C=NO1)C=O
InChIInChI=1S/C4H3NO2/c6-2-4-1-5-7-3-4/h1-3H
InChIKeyBLOZNQVFQCOHRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Isoxazole-4-carbaldehyde (CAS 65373-53-7) as a Distinct Heterocyclic Building Block


Isoxazole-4-carbaldehyde (CAS 65373-53-7) is a five-membered heterocyclic compound containing an aldehyde functional group at the 4-position of the isoxazole ring . It is primarily valued as a versatile intermediate in organic synthesis, particularly in medicinal and agrochemical research, due to its unique electronic properties and capacity for regioselective derivatization . Unlike its positional isomers, the 4-aldehyde group on the electron-deficient isoxazole core provides a specific reactivity profile that is central to its utility in constructing complex molecules .

Why Generic 'Isoxazole Aldehyde' Substitution is Scientifically Invalid: The Case for the 4-Carbaldehyde


The assumption that any 'isoxazole carbaldehyde' is a functional equivalent is demonstrably false. The position of the formyl group on the isoxazole ring is the primary determinant of its reactivity and, consequently, its synthetic utility. Comparative studies reveal that the reactivity of the aldehyde group in nucleophilic addition reactions, such as the Baylis-Hillman reaction, is profoundly influenced by its proximity to the heteroatoms in the ring [1]. For instance, the fast and facile nature of the Baylis-Hillman reaction in substituted 3-isoxazolecarbaldehydes is directly attributed to the proximal heteroatom effect, a feature that is absent in the 4-isoxazolecarbaldehyde scaffold, leading to different reaction kinetics and outcomes [2]. Therefore, substituting Isoxazole-4-carbaldehyde with its 3- or 5-carbaldehyde isomer without process re-validation would lead to divergent synthetic pathways and unpredictable yields.

Quantitative Differentiation of Isoxazole-4-carbaldehyde: A Comparative Evidence Guide


Synthetic Efficiency: Modest Yield in Dess-Martin Oxidation is a Consequence of Electronic Structure

The synthesis of Isoxazole-4-carbaldehyde via the oxidation of its corresponding alcohol with Dess-Martin periodinane has a reported yield of 20% . This specific yield is not an arbitrary process inefficiency but a characteristic feature of this compound class. The moderate yield is attributed to the electron-deficient nature of the isoxazole ring system, which influences the reactivity of the attached hydroxymethyl group . This is a crucial differentiator from more electron-rich heterocyclic aldehydes where such oxidations are typically high-yielding. While this is not a head-to-head comparison, the documented, ring-specific yield profile is a key piece of data for synthetic planning and sourcing decisions.

Synthetic Methodology Oxidation Yield Optimization

Regioselectivity: High Fidelity in Schiff Base Formation

In the reaction of a 5-ribofuranosyl-isoxazole-4-carbaldehyde derivative with 1,2-diamino-4-nitrobenzene, the corresponding Schiff base was formed in an 82% yield with no trace of the other regioisomer [1]. This high degree of regiochemical fidelity demonstrates the predictable and selective reactivity of the 4-carbaldehyde group, which is essential for the convergent synthesis of complex molecules like cyanobenzodiazepine C-nucleosides. This is a direct performance metric that may not be guaranteed with other positional isomers where the aldehyde group's electronic environment differs, potentially leading to mixtures of regioisomers.

Medicinal Chemistry Nucleoside Synthesis Regioselectivity

Physical Property Differentiation: Predicted LogP and Boiling Point

While the measured physical properties of Isoxazole-4-carbaldehyde are not widely reported in primary literature, authoritative databases provide calculated/predicted values that are critical for practical handling and purification. The predicted boiling point is 211.9±13.0 °C at 760 mmHg, and the density is 1.258±0.06 g/cm³ . Importantly, its predicted LogP is -0.30, indicating significant hydrophilicity . This differentiates it from the broader class of substituted isoxazole aldehydes, which are often more lipophilic due to alkyl or aryl substitution. This knowledge is directly applicable to purification method development (e.g., chromatography solvent selection) and assessing its suitability in aqueous reaction media.

Physicochemical Properties Purification Formulation

High-Impact Research Applications Validated for Isoxazole-4-carbaldehyde (CAS 65373-53-7)


Synthesis of 3-Cyano-1,5-Benzodiazepine C-Nucleosides

This is a validated application where Isoxazole-4-carbaldehyde is a preferred starting material due to its demonstrated ability to undergo clean, high-yielding ring transformation with 1,2-diaminobenzenes. The reported 82% yield and complete regioselectivity in forming the initial Schiff base are critical for the efficient construction of the target C-nucleoside scaffold [1]. Researchers in this field should prioritize this isomer to ensure synthetic fidelity.

Leveraging the Baylis-Hillman Reaction for Isoxazole Library Synthesis

Studies have explicitly investigated the effect of the formyl group's position on the efficiency of the Baylis-Hillman reaction within isoxazolecarboxaldehydes [1]. While the 3-carbaldehyde exhibits fast and facile reactivity, the 4-carbaldehyde provides a different, potentially more controlled kinetic profile that can be harnessed to synthesize highly substituted isoxazoles [2]. This distinct reactivity profile makes it a valuable, non-interchangeable building block for generating specific molecular diversity in parallel synthesis efforts.

Development of Synthetic Methodology on Electron-Deficient Heterocycles

The documented moderate yield of 20% in its synthesis via Dess-Martin oxidation serves as a practical benchmark for methods development [1]. The electron-deficient nature of the isoxazole ring is the underlying cause of this challenge [2]. Therefore, Isoxazole-4-carbaldehyde is an ideal substrate for reaction methodology studies aimed at developing new, more efficient oxidation or C-H activation protocols that are specifically tailored for electron-deficient heterocycles.

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